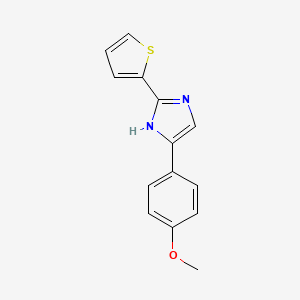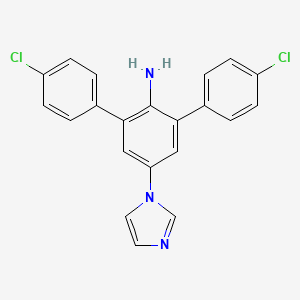
2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline is a chemical compound characterized by the presence of two 4-chlorophenyl groups attached to an imidazole ring, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with aniline to form a Schiff base, which is then cyclized with glyoxal to produce the imidazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: Similar in structure but with a piperidine ring instead of an imidazole ring.
2,6-bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one: Contains a tetrahydropyran ring instead of an imidazole ring.
Uniqueness
2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, making this compound particularly valuable in coordination chemistry and drug design.
Propriétés
Numéro CAS |
647835-45-8 |
|---|---|
Formule moléculaire |
C21H15Cl2N3 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline |
InChI |
InChI=1S/C21H15Cl2N3/c22-16-5-1-14(2-6-16)19-11-18(26-10-9-25-13-26)12-20(21(19)24)15-3-7-17(23)8-4-15/h1-13H,24H2 |
Clé InChI |
LPLPHJQRUAAKBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)Cl)N4C=CN=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


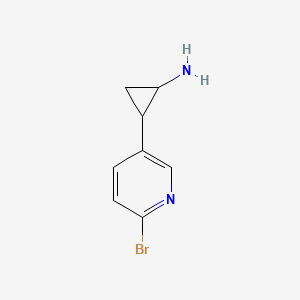
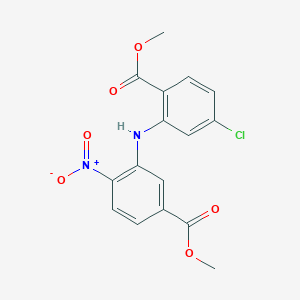
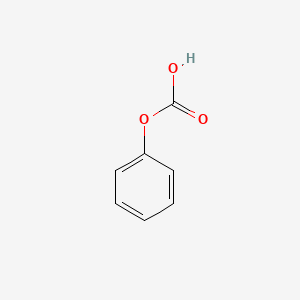
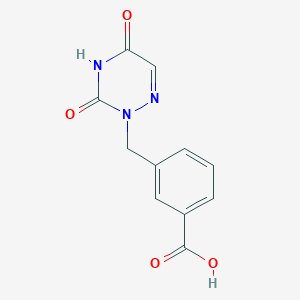
![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
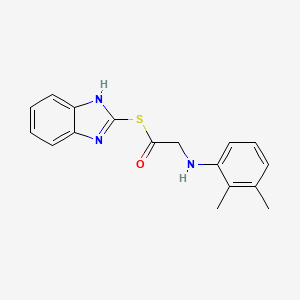
![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)

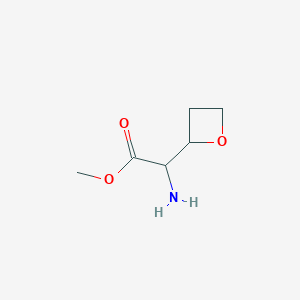
![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
